molecular formula C7H14BrNO B8355923 2-Bromo-n,4-dimethylpentanamide

2-Bromo-n,4-dimethylpentanamide

Cat. No. B8355923
M. Wt: 208.10 g/mol
InChI Key: QKADZGNIPYJCPD-UHFFFAOYSA-N
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Patent
US07378418B2

Procedure details

To the solution of DL-alpha-bromoisocaproic acid in THF (4 ml) was added N-methylmorphine (0.18 ml, 1.63 mmol), followed by dropwise addition of isobutylchloroformate (0.15 ml, 1.16 mmol). A white solid precipitate was formed. After stirring at RT for 1.5 h, the white solid was filtered. Methylamine (1 ml, 2N in THF) was added to the filtrate. The reaction mixture was concentrated after 0.5 hour. The resultant crude material was diluted with ethyl acetate and washed with water. The organic layer was dried over Na2SO4 and concentrated to give the title compound, 2-bromo-N,4-dimethylpentanamide, (0.18 g, 78%) as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-methylmorphine
Quantity
0.18 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH2:6][CH:7]([CH3:9])[CH3:8])[C:3](O)=[O:4].[CH3:10][N:11]1[C@@H]2CC3C=CC(OC)=C4O[C@H]5[C@@H](O)C=C[C@@H]2[C@]5(C=34)CC1.C(OC(Cl)=O)C(C)C>C1COCC1>[Br:1][CH:2]([CH2:6][CH:7]([CH3:9])[CH3:8])[C:3]([NH:11][CH3:10])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)O)CC(C)C
Name
N-methylmorphine
Quantity
0.18 mL
Type
reactant
Smiles
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.15 mL
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at RT for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white solid precipitate was formed
FILTRATION
Type
FILTRATION
Details
the white solid was filtered
ADDITION
Type
ADDITION
Details
Methylamine (1 ml, 2N in THF) was added to the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated after 0.5 hour
Duration
0.5 h
ADDITION
Type
ADDITION
Details
The resultant crude material was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC(C(=O)NC)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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